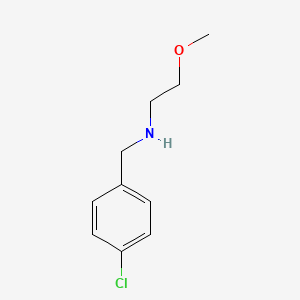
N-(4-Chlorobenzyl)-2-methoxy-1-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorobenzyl)-2-methoxy-1-ethanamine, also known as N-benzyl-2-methoxy-1-ethanamine, is an organic compound with a molecular weight of 197.64 g/mol. It is an amine derivative of chlorobenzene and has a unique chemical structure with a chlorine atom attached to the benzene ring. N-benzyl-2-methoxy-1-ethanamine is used in a variety of scientific applications, including synthesis, research, and lab experiments.
Aplicaciones Científicas De Investigación
Analytical Detection and Quantification
One significant application of N-(4-Chlorobenzyl)-2-methoxy-1-ethanamine derivatives, specifically in the form of NBOMe compounds (such as 2CC-NBOMe and 25I-NBOMe), is in the realm of analytical chemistry. Research has developed high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) methods for the detection and quantification of these compounds in human serum. This assay, crucial for clinical toxicology testing, was designed to address the challenges posed by these drugs' potent effects even at very low doses. The method utilizes solid-phase extraction and electrospray ionization to achieve sensitive detection, with a calibration range suitable for quantifying serum concentrations in emergency department patients suffering from intoxication (Poklis et al., 2013).
Legal and Regulatory Actions
The increasing prevalence and potential danger of NBOMe compounds have prompted regulatory actions to control their distribution and use. A notable example is the placement of three synthetic phenethylamines, including 25I-NBOMe and 25C-NBOMe, into Schedule I of the Controlled Substances Act. This classification reflects a determination that these substances pose a significant risk to public safety, necessitating strict regulatory control and sanctions on their handling. Such legal measures underscore the importance of scientific research in informing policy decisions concerning novel psychoactive substances (Federal Register, 2016).
Chemical Synthesis and Characterization
Research on this compound derivatives extends into the field of synthetic chemistry, where studies explore their synthesis and characterization. This includes the development of novel synthetic routes for related compounds and the investigation of their chemical properties through analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. Such research not only advances the understanding of these compounds' chemical nature but also supports the development of analytical methods for their detection and study (Luo et al., 2008).
Pharmacology and Toxicology
The pharmacological and toxicological profiles of NBOMe compounds are crucial areas of research, given their potent psychoactive effects and associated risks. Studies involving rodent models have investigated the locomotor and discriminative stimulus effects of these substances, providing insights into their action mechanisms and potential hazards. Such research is vital for understanding the health implications of these drugs and informing medical and legal responses to their abuse (Gatch et al., 2017).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-13-7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKIFYDDSQOBAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397525 |
Source


|
| Record name | N-[(4-Chlorophenyl)methyl]-2-methoxyethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827328-39-2 |
Source


|
| Record name | 4-Chloro-N-(2-methoxyethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827328-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Chlorophenyl)methyl]-2-methoxyethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)



![2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B1308112.png)

![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)


![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)



